molecular formula C6H7BrN2OS B1376787 (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol CAS No. 944317-70-8

(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol

Cat. No. B1376787
Key on ui cas rn: 944317-70-8
M. Wt: 235.1 g/mol
InChI Key: FTRLNWHDSFOBEJ-UHFFFAOYSA-N
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Patent
US07910592B2

Procedure details

To a cold (−10° C.˜0° C.) THF (19.00 mL) solution of methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (Step A, 1 g, 3.80 mmol) was added diisobutylaluminum hydride (1M, 9.50 mL, 9.50 mmol) while internal temperature was below 0° C. An aliquot taken immediately after addition indicated completion of reaction. The crude mixture was quenched with NH4Cl (aq.). Volatiles were removed under reduced pressure. The resulting pot residue was worked up with brine, extracted with EtOAc, dried (Na2SO4), filtered and evaporated to afford a dark mixture. The dark residue was purified by preparative HPLC (Kromasil 100-5C18, 100×21.1 mm) eluting with MeCN/water+0.1% TFA (10% to 80% organic in 10 min, then to 100% in 2 min). Related fractions were pooled and evaporated in vacuo to afford an aqueous mixture. The resulting mixture was extracted with EtOAc and washed with aqueous NaHCO3, dried (Na2SO4), filtered and concentrated to afford a brown oil. After further drying under reduced pressure, this oil solidified to a crystalline solid. LCMS calc.=235.94; found=236.88.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:10](OC)=[O:11])=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1.[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[Br:1][C:2]1[C:3]([CH2:10][OH:11])=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)SC)C(=O)OC
Name
Quantity
9.5 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
19 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was below 0° C
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
completion of reaction
CUSTOM
Type
CUSTOM
Details
The crude mixture was quenched with NH4Cl (aq.)
CUSTOM
Type
CUSTOM
Details
Volatiles were removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a dark mixture
CUSTOM
Type
CUSTOM
Details
The dark residue was purified by preparative HPLC (Kromasil 100-5C18, 100×21.1 mm)
WASH
Type
WASH
Details
eluting with MeCN/water+0.1% TFA (10% to 80% organic in 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an aqueous mixture
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
WASH
Type
WASH
Details
washed with aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
After further drying under reduced pressure

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
Smiles
BrC=1C(=NC(=NC1)SC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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